tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolopyridine core can be reduced under hydrogenation conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Nitro derivatives.
Reduction: Reduced pyrazolopyridine derivatives.
Substitution: Various substituted pyrazolopyridine derivatives
Scientific Research Applications
tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate .
Uniqueness: tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is unique due to its specific pyrazolopyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H24N4O2 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-propan-2-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-9(2)18-12(15)10-8-17(7-6-11(10)16-18)13(19)20-14(3,4)5/h9H,6-8,15H2,1-5H3 |
InChI Key |
LOWWTHDYFNBXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CN(CCC2=N1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.